molecular formula C16H29B B14314298 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane CAS No. 111256-24-7

9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane

Cat. No.: B14314298
CAS No.: 111256-24-7
M. Wt: 232.2 g/mol
InChI Key: FCXGCWWYUNFTEH-UHFFFAOYSA-N
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Description

9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane: is an organoboron compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a unique bicyclic structure that imparts specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal aromatic alkynes with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN). The optimal reaction conditions include using phenylacetylene (1.0 equivalent), pinacolborane (1.2 equivalents), and 9-BBN (20 mol%) in tetrahydrofuran (THF) at 65°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction parameters and purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Hydroboration: The compound undergoes hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.

    Oxidation: The organoboron intermediates can be oxidized to alcohols using hydrogen peroxide or other oxidizing agents.

    Substitution: The boron atom in the compound can be substituted with various functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Hydroboration: Pinacolborane, THF, 65°C.

    Oxidation: Hydrogen peroxide, basic conditions.

    Substitution: Halogens, transition metal catalysts.

Major Products:

    Hydroboration: Alkenylboronic acid pinacol esters.

    Oxidation: Alcohols.

    Substitution: Various substituted boron compounds.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis for the preparation of alkenylboronic esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine:

Industry: In the industrial sector, the compound is used in the synthesis of materials and chemicals that require precise control over molecular structure and reactivity.

Mechanism of Action

The primary mechanism of action for 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration catalyst. The boron atom in the compound interacts with the π-electrons of alkenes or alkynes, facilitating the addition of hydrogen and boron across the double or triple bond. This results in the formation of organoboron intermediates, which can be further transformed into various functional groups .

Comparison with Similar Compounds

    9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used as a hydroboration catalyst.

    9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with different reactivity due to the presence of an oxygen atom.

    9-Azabicyclo[3.3.1]nonane: A nitrogen-containing analog with distinct chemical properties.

Uniqueness: 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which imparts unique reactivity and selectivity in hydroboration reactions. Its ability to form stable organoboron intermediates makes it a valuable tool in organic synthesis .

Properties

CAS No.

111256-24-7

Molecular Formula

C16H29B

Molecular Weight

232.2 g/mol

IUPAC Name

9-oct-7-enyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C16H29B/c1-2-3-4-5-6-7-14-17-15-10-8-11-16(17)13-9-12-15/h2,15-16H,1,3-14H2

InChI Key

FCXGCWWYUNFTEH-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CCCCCCC=C

Origin of Product

United States

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